![molecular formula C9H11NO6S B8771037 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol CAS No. 52398-83-1](/img/structure/B8771037.png)
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is an organic compound with the molecular formula C9H11NO6S It is characterized by the presence of a methoxy group, a nitro group, and a sulfonyl group attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol typically involves the sulfonation of 4-methoxy-3-nitrophenol followed by the reaction with ethylene oxide. The general steps are as follows:
Sulfonation: 4-methoxy-3-nitrophenol is treated with chlorosulfonic acid to introduce the sulfonyl group.
Reaction with Ethylene Oxide: The resulting sulfonyl chloride is then reacted with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetaldehyde or 2-[(4-methoxy-3-nitrophenyl)sulfonyl]acetic acid.
Reduction: Formation of 2-[(4-methoxy-3-aminophenyl)sulfonyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol involves its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-[(4-methoxyphenyl)sulfonyl]ethanol
- 2-[(4-nitrophenyl)sulfonyl]ethanol
- 2-[(4-methoxy-3-nitrophenyl)sulfonyl]methanol
Uniqueness
2-[(4-methoxy-3-nitrophenyl)sulfonyl]ethanol is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
52398-83-1 |
|---|---|
分子式 |
C9H11NO6S |
分子量 |
261.25 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-nitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C9H11NO6S/c1-16-9-3-2-7(6-8(9)10(12)13)17(14,15)5-4-11/h2-3,6,11H,4-5H2,1H3 |
InChI 键 |
XIPJCKZGPTYNFJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


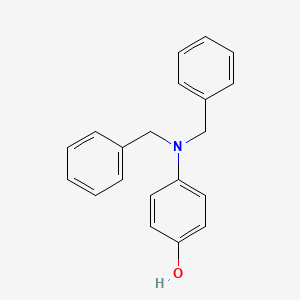
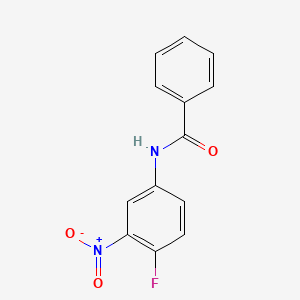
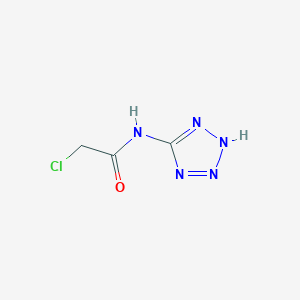
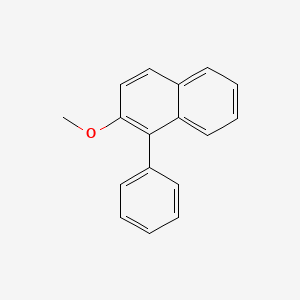
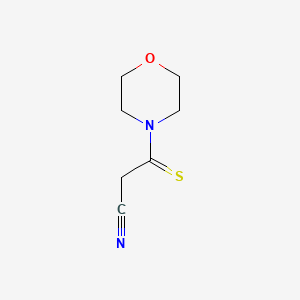

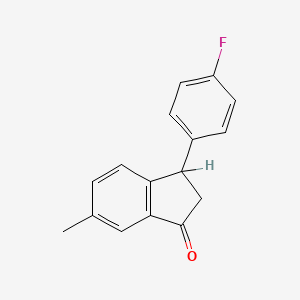
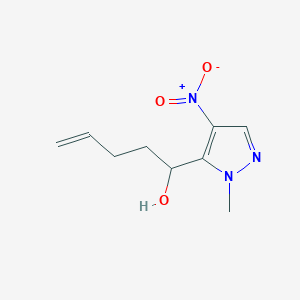
![4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B8771000.png)

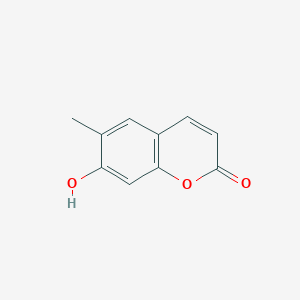
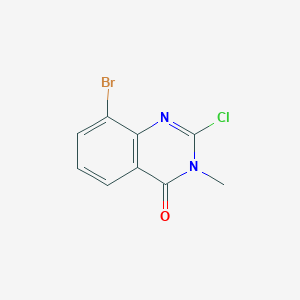
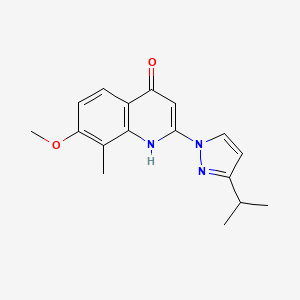
![3-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8771040.png)
